C-Peptide 1 (rat)

Diabetes Insulin Secretion In Vivo Pharmacology

C-Peptide 1 (rat), also designated as Proinsulin 1 (33-63) (rat) or Preproinsulin 1 (57-87) (rat), is a 31-amino-acid connecting peptide derived from rat proinsulin I with CAS registry number 41475-27-8, molecular formula C140H228N38O51, and molecular weight 3259.5–3259.8 Da. In rats, two distinct proinsulin isoforms exist, producing C-Peptide 1 and C-Peptide 2, which differ by two amino acid residues in the C-peptide region.

Molecular Formula C140H228N38O51
Molecular Weight 3259.5 g/mol
Cat. No. B15541717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Peptide 1 (rat)
Molecular FormulaC140H228N38O51
Molecular Weight3259.5 g/mol
Structural Identifiers
InChIInChI=1S/C140H228N38O51/c1-62(2)51-84(167-121(210)80(35-44-104(192)193)159-128(217)87(54-65(7)8)168-120(209)76(30-38-94(142)180)161-133(222)93-28-24-50-178(93)138(227)111(69(15)16)174-124(213)78(32-40-96(144)182)162-132(221)92-27-23-49-177(92)137(226)90(57-108(200)201)171-122(211)81(36-45-105(194)195)164-135(224)110(68(13)14)172-116(205)74(141)29-42-102(188)189)117(206)152-59-99(185)149-58-98(184)150-61-101(187)176-48-22-26-91(176)131(220)163-79(34-43-103(190)191)118(207)153-70(17)113(202)151-60-100(186)156-89(56-107(198)199)130(219)169-88(55-66(9)10)129(218)158-77(31-39-95(143)181)125(214)175-112(73(20)179)136(225)170-85(52-63(3)4)126(215)154-71(18)115(204)166-86(53-64(5)6)127(216)160-82(37-46-106(196)197)123(212)173-109(67(11)12)134(223)155-72(19)114(203)157-75(25-21-47-148-140(146)147)119(208)165-83(139(228)229)33-41-97(145)183/h62-93,109-112,179H,21-61,141H2,1-20H3,(H2,142,180)(H2,143,181)(H2,144,182)(H2,145,183)(H,149,185)(H,150,184)(H,151,202)(H,152,206)(H,153,207)(H,154,215)(H,155,223)(H,156,186)(H,157,203)(H,158,218)(H,159,217)(H,160,216)(H,161,222)(H,162,221)(H,163,220)(H,164,224)(H,165,208)(H,166,204)(H,167,210)(H,168,209)(H,169,219)(H,170,225)(H,171,211)(H,172,205)(H,173,212)(H,174,213)(H,175,214)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,228,229)(H4,146,147,148)/t70-,71-,72-,73+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,109-,110-,111-,112-/m0/s1
InChIKeyXVAJJCGWZJTNTG-XKJOOYHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C-Peptide 1 (rat) Procurement Guide: Sequence Identity, CAS Number, and Molecular Specifications


C-Peptide 1 (rat), also designated as Proinsulin 1 (33-63) (rat) or Preproinsulin 1 (57-87) (rat), is a 31-amino-acid connecting peptide derived from rat proinsulin I with CAS registry number 41475-27-8, molecular formula C140H228N38O51, and molecular weight 3259.5–3259.8 Da [1][2]. In rats, two distinct proinsulin isoforms exist, producing C-Peptide 1 and C-Peptide 2, which differ by two amino acid residues in the C-peptide region [3]. This isoform-specific sequence identity is critical for researchers requiring precise molecular characterization in rat diabetes and metabolic disorder models.

Why Generic C-Peptide Substitution Fails: Species-Specific and Isoform-Specific Functional Divergence of C-Peptide 1 (rat)


Generic substitution of C-Peptide 1 (rat) with human C-peptide or rat C-Peptide 2 is scientifically invalid due to quantifiable divergence in receptor binding specificity and in vivo physiological effects. Rat C-Peptide 1 binds specifically to G-protein-coupled membrane receptors in the nanomolar concentration range with an association constant of approximately 3 × 10^9 M^−1 and saturation at ~1 nM, a binding profile that differs from insulin and other related hormones [1]. Critically, displacement studies demonstrate that human C-peptide exhibits reduced displacement of rat C-peptide I from its binding site, confirming species-specific binding divergence [2]. Furthermore, rat C-Peptide 1 and C-Peptide 2 are immunologically distinct: antisera raised against C-Peptide 2 do not cross-react with C-Peptide 1 in competitive ELISA [3]. These differences manifest in functional assays, where only the homologous rat C-peptide consistently produces the expected physiological modulation in rat model systems. Researchers substituting with off-target analogs risk experimental confounding and irreproducible results.

C-Peptide 1 (rat) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Rat C-Peptide 1 vs. C-Peptide 2: 56% Reduction in Glucose-Stimulated Plasma Insulin in Direct Head-to-Head Infusion Study

In a direct comparative infusion study, synthetic rat C-Peptide 1 (administered as a 1:1 mixture with C-Peptide 2) significantly diminished glucose-induced plasma insulin increase by 56% (15.2 ± 0.9 ng/ml in control vs. 6.6 ± 0.6 ng/ml with C-peptide infusion, p < 0.01) [1]. Somatostatin, a known inhibitor of insulin secretion infused as a comparator control, inhibited glucose-induced insulin secretion by only 33% under identical experimental conditions [1]. This demonstrates that C-Peptide 1 (rat) exerts a more pronounced inhibitory effect on insulin secretion than the established peptide hormone comparator.

Diabetes Insulin Secretion In Vivo Pharmacology

Rat C-Peptide 1 Binding Specificity vs. Human C-Peptide: Reduced Displacement in Receptor Binding Assay

Specific binding of rat C-Peptide 1 to cultured rat islet B-cells was evaluated using iodinated tyrosylated rat C-peptide I. Tumor B-cells exhibited 54 ± 6% specific binding [1]. Crucially, displacement of the labeled tracer increased with increasing concentrations of unlabeled rat C-peptide I (0.25–1,000 ng/ml), whereas human C-peptide produced reduced displacement, substantiating species-specific binding differences [1]. Scatchard analysis of specific C-peptide binding revealed a curvilinear plot with upward concavity, further confirming a distinct receptor interaction profile [1].

Receptor Pharmacology Binding Assay Species Specificity

Rat C-Peptide 1 Na⁺,K⁺-ATPase Stimulation: Concentration-Dependent Activation with Threshold at 1 nM

Rat C-peptide (I) stimulates Na⁺,K⁺-ATPase activity in single proximal convoluted tubules dissected from rat kidneys in a concentration-dependent manner within the physiological dose range of 10⁻⁸ to 10⁻⁶ mol/L [1]. In rat medullary thick ascending limb, rat connecting peptide concentration-dependently stimulated Na⁺,K⁺-ATPase activity with a threshold at 10⁻⁹ mol/L and a maximal effect at 10⁻⁷ mol/L [2]. The presence of neuropeptide Y (5 × 10⁻⁹ mol/L) enhanced this effect, shifting stimulation into the 10⁻¹¹–10⁻⁸ mol/L range [1]. Stimulation was abolished by pertussis toxin and FK506, confirming G-protein-coupled receptor mediation [1].

Renal Physiology Enzyme Activity Ion Transport

Rat C-Peptide 1 In Vivo Efficacy: Prolonged Hypoglycemic Effect of Exogenous Insulin in Alloxan-Diabetic Rat Model

In alloxan-induced diabetic rats, co-administration of C-peptide (160 μg/kg) with exogenous insulin significantly increased and prolonged the hypoglycemic effect of insulin compared to insulin administered alone [1]. This finding was corroborated in streptozotocin-induced diabetic rats, where C-peptide administration elicited a substantial increase in whole-body glucose turnover [2]. These data collectively indicate that rat C-Peptide 1 enhances insulin action in vivo in diabetic rodent models.

Diabetes Model Insulin Potentiation In Vivo Efficacy

Rat C-Peptide 1 Immunological Specificity: No Cross-Reactivity with Anti-C-Peptide 2 Antisera in Competitive ELISA

Rabbit antisera raised against a synthetic peptide representing a common sequence in mouse and rat C-peptide 2 demonstrated complete specificity for C-peptide 2. In competitive ELISA, only synthetic C-peptide 2 competed efficiently for antibody binding to the immunizing antigen; homologous synthetic C-peptide 1 from mouse and rat did not compete [1]. Immunocytochemical staining on rat pancreas sections with anti-C-peptide 2 antisera was abolished by preabsorption with synthetic C-peptide 2 but not with synthetic mouse and rat C-peptide 1 [1].

Immunoassay Antibody Specificity ELISA

Rat C-Peptide 1 Structural Identity Confirmation: High-Purity Peptide with Validated Sequence and HPLC/MS Documentation

Commercially available C-Peptide 1 (rat) is supplied with a Certificate of Analysis (CoA) including HPLC purity data (≥95.0%) and mass spectrometry (MS) confirmation of the correct molecular weight and sequence identity [1][2]. The peptide is provided as lyophilized powder with the full 31-amino-acid sequence H-Glu-Val-Glu-Asp-Pro-Gln-Val-Pro-Gln-Leu-Glu-Leu-Gly-Gly-Gly-Pro-Glu-Ala-Gly-Asp-Leu-Gln-Thr-Leu-Ala-Leu-Glu-Val-Ala-Arg-Gln-OH, corresponding exactly to rat proinsulin I residues 33–63 [3]. Pyroglutamyl (pGlu) formation may spontaneously occur at the N-terminal glutamic acid, a natural modification that may enhance stability against gastrointestinal proteases [2].

Peptide Synthesis Quality Control Analytical Characterization

C-Peptide 1 (rat) Optimal Application Scenarios for Research and Industrial Use


In Vivo Rat Diabetes Model Studies Requiring Species-Matched C-Peptide for Insulin Secretion Modulation

C-Peptide 1 (rat) is the appropriate ligand for in vivo rat diabetes research where modulation of glucose-stimulated insulin secretion is being investigated. As demonstrated by Wójcikowski et al. (1983), infusion at 500 μg·h⁻¹·kg⁻¹ reduces glucose-induced plasma insulin by 56%, providing a validated dosing reference for experimental design [7]. The compound also prolongs the hypoglycemic effect of exogenous insulin in alloxan-diabetic rats at 160 μg/kg [7]. Use of human C-peptide in rat models is not recommended due to reduced receptor binding displacement relative to the homologous rat ligand [8].

Renal Physiology and Na⁺,K⁺-ATPase Activity Assays in Rat Kidney Tubule Preparations

For ex vivo or in vitro studies of renal ion transport, C-Peptide 1 (rat) provides concentration-dependent stimulation of Na⁺,K⁺-ATPase activity in rat proximal convoluted tubules and medullary thick ascending limb preparations. Effective concentrations range from 10⁻⁹ mol/L (threshold) to 10⁻⁷ mol/L (maximal effect) [7]. Researchers may also leverage the synergistic potentiation by neuropeptide Y (5 × 10⁻⁹ mol/L), which shifts the effective C-peptide concentration range to 10⁻¹¹–10⁻⁸ mol/L [8]. The G-protein-coupled receptor mechanism can be confirmed using pertussis toxin inhibition controls [8].

Isoform-Specific Immunoassay Development and β-Cell Function Assessment in Rat Models

C-Peptide 1 (rat) is essential for developing and validating immunoassays that distinguish between the two rat C-peptide isoforms. Blume et al. (1990) demonstrated that antisera raised against C-peptide 2 do not cross-react with C-peptide 1 in competitive ELISA, confirming the need for isoform-specific reagents [7]. Procurement of purified C-Peptide 1 (rat) enables researchers to generate isoform-specific antibodies, validate ELISA specificity, and accurately quantify β-cell secretory function without confounding from exogenous insulin therapy (given C-peptide's longer half-life relative to insulin) [8].

Receptor Binding Studies Investigating Species-Specific G-Protein-Coupled Receptor Interactions

For studies characterizing the putative C-peptide G-protein-coupled receptor, C-Peptide 1 (rat) is the required ligand when using rat-derived cell lines or tissues. Binding studies using cultured rat islet B-cells demonstrate 54 ± 6% specific binding with iodinated rat C-peptide I as tracer [7]. Displacement experiments reveal species specificity: rat C-peptide I effectively displaces the tracer across 0.25–1,000 ng/ml, whereas human C-peptide shows reduced displacement [7]. The association constant for C-peptide binding is approximately 3 × 10⁹ M⁻¹ with saturation at ~1 nM [8].

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